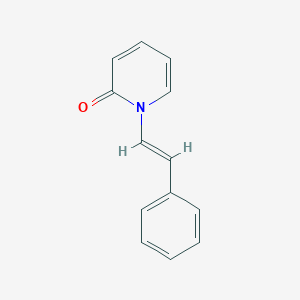
(E)-1-Styrylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-Styrylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridones It is characterized by a styryl group attached to the nitrogen atom of the pyridone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Styrylpyridin-2(1H)-one typically involves the reaction of 2-pyridone with a styryl halide under basic conditions. One common method is the Heck reaction, where 2-pyridone is reacted with styryl bromide in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at elevated temperatures (around 100-150°C) to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, the use of recyclable catalysts and solvents can enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-Styrylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridone ring or the styryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(E)-1-Styrylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of (E)-1-Styrylpyridin-2(1H)-one involves its interaction with specific molecular targets. The styryl group can participate in π-π stacking interactions with aromatic residues in proteins, while the pyridone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound can influence cellular signaling pathways by acting as an agonist or antagonist of specific receptors.
Comparaison Avec Des Composés Similaires
(E)-1-Styrylpyridin-2(1H)-one can be compared with other similar compounds, such as:
2-Styrylpyridine: Lacks the carbonyl group on the pyridone ring, resulting in different reactivity and biological activity.
1-Styrylpyridin-2-one: Similar structure but different isomer, leading to variations in chemical properties and applications.
2-Styrylquinoline: Contains a quinoline ring instead of a pyridone ring, which affects its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the styryl group and the pyridone ring, which provides a distinct set of chemical and biological properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C13H11NO |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
1-[(E)-2-phenylethenyl]pyridin-2-one |
InChI |
InChI=1S/C13H11NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-11H/b11-9+ |
Clé InChI |
WSSVGRPJVQMLKI-PKNBQFBNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/N2C=CC=CC2=O |
SMILES canonique |
C1=CC=C(C=C1)C=CN2C=CC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281591.png)

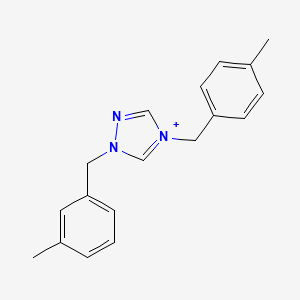
![N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15281625.png)

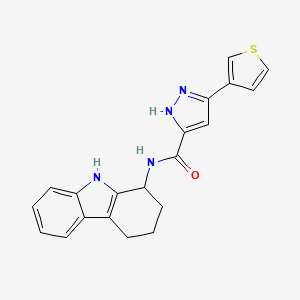
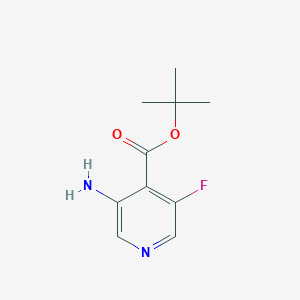

![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)
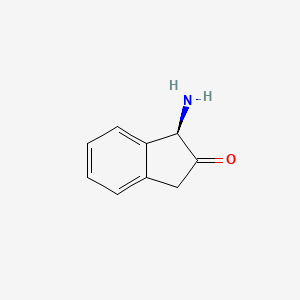

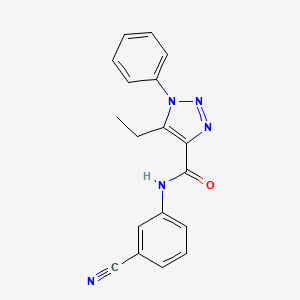

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B15281687.png)
